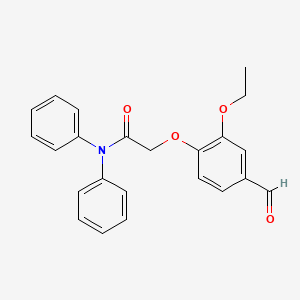

5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

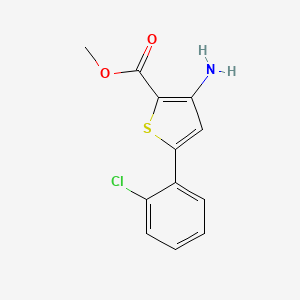

The compound is a derivative of pyran, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, with a double bond. The compound also contains a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms, and is known to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several functional groups attached to the pyran ring. These include a fluorobenzyl group, a pyridin-2-ylmethyl group, and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyran derivatives are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique

Design and Synthesis of Novel Inhibitors

- Research has led to the design and synthesis of various compounds, including "5-((4-fluorobenzyl)oxy)-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyran-2-carboxamide," for targeting specific proteins and enzymes implicated in diseases. For example, a study by Jeankumar et al. (2013) focused on creating thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential of such compounds in combating tuberculosis through inhibition of the GyrB ATPase and DNA gyrase supercoiling activity without cytotoxic effects at tested concentrations (Jeankumar et al., 2013).

Anticancer Activity

- Compounds related to "this compound" have been evaluated for their cytotoxic activity against various cancer cell lines. Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, examining their in vitro cytotoxic activity against human cancer cell lines, including colon, lung, breast, and liver cancers. The study offers insights into the structure-activity relationship, contributing to the development of potential anticancer agents (Hassan et al., 2015).

Non-linear Optical (NLO) and Molecular Docking Studies

- Jayarajan et al. (2019) conducted experimental and computational studies on synthesized compounds, including non-linear optical (NLO) properties and molecular docking analyses. These studies explored the binding modes of compounds to the colchicine binding site of tubulin, indicating potential for inhibition of tubulin polymerization and anticancer activity. Such research demonstrates the multifaceted applications of these compounds in medicinal chemistry and drug design (Jayarajan et al., 2019).

Antimicrobial Activity

- Synthesis and evaluation of new derivatives for antimicrobial activities have been a focus of research. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, showing promising results against several bacterial strains. This highlights the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bayrak et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-4-oxo-N-(pyridin-2-ylmethyl)pyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c20-14-6-4-13(5-7-14)11-25-18-12-26-17(9-16(18)23)19(24)22-10-15-3-1-2-8-21-15/h1-9,12H,10-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDRJVJUKJPXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2935903.png)

![7-chloro-2-methyl-5-oxo-N-(pyridin-4-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2935905.png)

![4-bromo-N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2935906.png)

![2-Butylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2935908.png)

![Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2935911.png)

![1-(4-butylphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2935913.png)

![2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N-phenyloctanethioamide](/img/structure/B2935914.png)

![3-(4-fluorophenyl)-2-((1-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2935917.png)